molecular formula C24H21N5O3 B11476589 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B11476589
M. Wt: 427.5 g/mol
InChI Key: ZHPHSROSEZULJY-UHFFFAOYSA-N
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Description

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole compounds are known for their stability and ability to absorb ultraviolet (UV) light, making them useful in various industrial applications, particularly as UV stabilizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps:

    Formation of Benzotriazole Intermediate: The initial step involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole.

    Substitution Reaction: The benzotriazole intermediate undergoes a substitution reaction with 4-methylphenol to form 2-(2H-benzotriazol-2-yl)-4-methylphenol.

    Etherification: The phenolic group of 2-(2H-benzotriazol-2-yl)-4-methylphenol is then etherified with chloroacetic acid to form 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]acetic acid.

    Amidation: Finally, the acetic acid derivative is reacted with 2-oxo-1,2,3,4-tetrahydroquinoline-7-amine under amidation conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives of the benzotriazole ring.

    Reduction: Conversion of the oxo group in the quinoline ring to a hydroxyl group.

    Substitution: Introduction of various functional groups at the phenoxy position.

Scientific Research Applications

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV exposure.

    Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications in preventing oxidative stress-related diseases.

    Industry: Utilized in the production of plastics, resins, and coatings to enhance durability and longevity.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb UV light, thereby preventing UV-induced degradation. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, protecting the underlying material. Additionally, the compound’s antioxidant properties help neutralize free radicals, further preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328): Another benzotriazole derivative used as a UV stabilizer.

    2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Similar structure with an allyl group, used in UV protection applications.

Uniqueness

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is unique due to its combination of benzotriazole and quinoline moieties, providing both UV stabilization and potential biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H21N5O3

Molecular Weight

427.5 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)acetamide

InChI

InChI=1S/C24H21N5O3/c1-15-6-10-22(21(12-15)29-27-18-4-2-3-5-19(18)28-29)32-14-24(31)25-17-9-7-16-8-11-23(30)26-20(16)13-17/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,25,31)(H,26,30)

InChI Key

ZHPHSROSEZULJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(CCC(=O)N3)C=C2)N4N=C5C=CC=CC5=N4

Origin of Product

United States

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